N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSYNBHVFCVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C19H24N2O3
- Molecular Weight : 324.41 g/mol
- CAS Number : 314767-79-8
The compound features a cyclohexyl group attached to a cyanide moiety and an isoindole derivative, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isoindole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of isoindole derivatives. For this compound, preliminary data suggest it may induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has been a focal point of research .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits. The presence of the dioxoisoindole moiety is believed to enhance neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This mechanism could be crucial in developing treatments for neurodegenerative diseases .
Case Study 1: Antibacterial Activity
In a laboratory screening test, a series of isoindole derivatives were evaluated for their antibacterial efficacy against common pathogens. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control Antibiotic | 16 | E. coli |
Case Study 2: Cytotoxicity in Cancer Cells
A study investigating the cytotoxic effects of various isoindole derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The study utilized assays such as MTT and flow cytometry to assess apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide. For instance, derivatives have shown significant activity against various strains of bacteria and fungi.
Case Study:
A study evaluated the antimicrobial efficacy of synthesized derivatives using disc diffusion methods against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 256 µg/mL, indicating promising antibacterial activity .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 256 | |
| Staphylococcus aureus | 256 | |
| Candida albicans | 512 |
Synthesis of Novel Heterocycles
This compound serves as a precursor for synthesizing various nitrogenous heterocycles. These heterocycles are valuable in medicinal chemistry for their diverse biological activities.
Case Study:
The synthesis of iminocoumarins, thiazoles, and dihydropyridines using this compound has been documented. The resulting compounds were evaluated for their biological activities, including antimicrobial properties .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to various biological targets. This computational approach helps in understanding the mechanism of action and guiding further modifications to enhance efficacy.
Key Findings:
Chemical Reactions Analysis
Nitrile Group Hydrolysis
The cyanocyclohexyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
Reported yields for analogous nitrile hydrolysis range from 65–85% under reflux with concentrated HCl . -
Basic Hydrolysis :
This pathway is less common due to competing side reactions with the dioxoisoindole ring .
Amide Bond Hydrolysis
The acetamide linkage is stable under mild conditions but cleaves under strong acidic or basic environments:
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group transformations:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Aminolysis | Primary amines, DCM, 25°C, 12h | 55–75% | |
| Thiolysis | Thiophenol, K₂CO₃, DMF, 60°C, 6h | 60–80% | |
| Alcoholysis | Methanol, H₂SO₄, reflux, 24h | 40–60% |
For example, reaction with benzylamine produces N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)benzamide (isolated yield: 68% ) .
Dioxoisoindole Ring Reactivity
The dioxoisoindole moiety participates in cycloaddition and ring-opening reactions:
Diels-Alder Reactions
The electron-deficient ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene):
Yields for analogous systems range from 50–70% .
Ring-Opening with Nucleophiles
Strong nucleophiles (e.g., Grignard reagents) cleave the dioxoisoindole ring:
This reaction is highly solvent-dependent, with THF giving optimal results (yield: 45–65% ) .
Functionalization via the Nitrile Group
The nitrile group serves as a versatile handle for further derivatization:
For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked hybrids with potential bioactivity .
Photochemical and Thermal Stability
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide and analogous compounds:
Notes:
- Hydrophobicity: The target compound’s 1-cyanocyclohexyl group significantly increases hydrophobicity compared to ethyl or allyl derivatives, which may reduce aqueous solubility but enhance membrane permeability .
- Biological Activity: Compounds with extended aromatic systems (e.g., quinazolinyl in ) exhibit stronger antioxidant activity due to improved binding to enzymatic pockets. The target compound’s cyanocyclohexyl group may limit such interactions but could confer selectivity for hydrophobic targets.
- Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution (e.g., alkylation of phthalimide derivatives) or condensation reactions (e.g., with acyl chlorides) . The target compound likely requires a cyanocyclohexylamine intermediate, which may involve nitrile formation via Strecker synthesis .
Q & A
Q. What are the recommended synthetic routes for N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide, and how can reaction conditions be optimized?
A common method involves coupling 1,3-dioxoisoindole derivatives with N-(1-cyanocyclohexyl)acetamide precursors using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to amine) to improve yields . For analogs, microwave-assisted synthesis (80–100°C, 30–60 min) has reduced side-product formation .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR : H and C NMR confirm the presence of the cyanocyclohexyl group (δ ~1.2–2.1 ppm for cyclohexyl protons) and phthalimide carbonyls (δ ~167–170 ppm) .
- LC-QTOF-MS : Provides exact mass verification (e.g., [M+H] at m/z 354.15) and purity assessment (>95%) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns; SHELXL refinement is recommended for small-molecule structures .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
Initial screens include:
- Antioxidant activity : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ for ATP-binding targets) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC thresholds <50 µM .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation, and what validation tools are essential?
Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain. SHELX programs (SHELXD for solution, SHELXL for refinement) are industry standards. Validate using PLATON’s ADDSYM to check for missed symmetry and Rint < 0.05 . For example, the cyclohexyl ring’s chair conformation and phthalimide planarity are confirmed via displacement parameters .
Q. What computational strategies are effective in predicting binding modes and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Glide predicts interactions with targets (e.g., kinases). Key residues (e.g., hinge-region lysine) form hydrogen bonds with the cyanocyclohexyl group .
- QSAR modeling : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO/LUMO gaps) with bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Mitigate via:
- HPLC purity re-evaluation : Ensure >98% purity using C18 columns (ACN/water gradient) .
- Dose-response curves : Confirm IC consistency across ≥3 independent replicates .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated) that may skew results .
Q. What challenges arise in scaling up synthesis, and how can they be managed?
Scale-up issues include:
- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during EDC·HCl coupling .
- Byproduct formation : Optimize solvent polarity (e.g., switch from DMF to THF) to reduce phthalimide hydrolysis .
- Crystallization : Seed with microcrystals from small-scale trials to improve yield and polymorph control .
Q. Which structural modifications of the cyanocyclohexyl or phthalimide groups enhance target selectivity?
SAR studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
